(3-(Pent-4-ynamido)phenyl)boronic acid
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Overview
Description
(3-(Pent-4-ynamido)phenyl)boronic acid: is a specialized organic compound characterized by its boronic acid functional group attached to a phenyl ring substituted with a pent-4-ynamido group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Pent-4-ynamido)phenyl)boronic acid typically involves the reaction of phenylboronic acid with pent-4-ynamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to achieve high yield and purity, with continuous monitoring and quality control measures in place.
Chemical Reactions Analysis
(3-(Pent-4-ynamido)phenyl)boronic acid: undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to its corresponding boronic ester or borane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or sodium hypochlorite.
Reduction reactions may involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution reactions often require nucleophiles such as amines or alcohols, along with suitable solvents and reaction conditions.
Major Products Formed:
Oxidation: Boronic esters, borates
Reduction: Boronic esters, boranes
Substitution: Amides, esters, ethers
Scientific Research Applications
(3-(Pent-4-ynamido)phenyl)boronic acid: has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: Employed in the study of enzyme inhibition and as a tool in bioconjugation techniques.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boronic acid-based inhibitors.
Industry: Utilized in the development of advanced materials and nanotechnology applications.
Mechanism of Action
The mechanism by which (3-(Pent-4-ynamido)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Phenylboronic acid
Boronic esters
Boronic acids with various substituents
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Properties
IUPAC Name |
[3-(pent-4-ynoylamino)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BNO3/c1-2-3-7-11(14)13-10-6-4-5-9(8-10)12(15)16/h1,4-6,8,15-16H,3,7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSBVOCSDOYNOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)NC(=O)CCC#C)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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